molecular formula C22H38O4Sr B13396638 Strontium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Strontium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B13396638
M. Wt: 454.2 g/mol
InChI Key: WQTMVGGQTAPQJQ-UHFFFAOYSA-L
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Description

IUPAC Name: Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (hydrate form also exists) . Synonyms: Sr(TMHD)₂, strontium tetramethylheptanedionate, Sr(dpm)₂, CAS 36830-74-7 . Structure: A strontium (Sr²⁺) ion coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD⁻) ligands. The TMHD ligand features a β-diketonate structure with conjugated enolate bonds, stabilized by bulky methyl groups . Molecular Formula:

  • Anhydrous: Sr(C₁₁H₁₉O₂)₂ (calculated molecular weight: ~454.16 g/mol).
  • Hydrate: Sr(C₁₁H₁₉O₂)₂·xH₂O (exact hydration state varies) .

Properties

IUPAC Name

strontium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTMVGGQTAPQJQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Sr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure:

  • Dissolve strontium salt (e.g., SrCl₂) in anhydrous solvent such as ethanol, methanol, or tetrahydrofuran (THF).
  • Add the ligand precursor, typically a β-diketone or its derivatives, under inert atmosphere.
  • Stir the mixture at controlled temperature (usually room temperature to 60°C) for several hours.
  • Isolate the precipitated complex via filtration or solvent evaporation.
  • Purify through recrystallization or chromatography if necessary.

Reaction Scheme:

SrX₂ + 2 (ligand precursor) → Sr(ligand)₂ + 2 X⁻

Ligand Synthesis and Complexation via Condensation

The ligand, 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through condensation reactions involving acetylacetone derivatives with appropriate aldehydes or ketones, followed by complexation with strontium ions.

Typical Synthesis Steps:

  • Condense 2,2,6,6-tetramethyl-3,5-heptanedione with aldehydes under basic conditions to form the enolate.
  • Isolate the ligand through distillation or crystallization.
  • React the ligand with strontium salts as described above.

Use of Metal-Organic Precursors in Vapor Deposition

For applications such as thin film deposition, volatile precursors like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) are synthesized via ligand exchange reactions under controlled conditions, often involving reflux in organic solvents.

Example:

  • React strontium dihalides with the ligand in the presence of dehydrating agents.
  • Purify the resulting complex via sublimation or distillation.

Alternative Synthetic Routes

Other methods include:

Data Table: Summary of Preparation Methods

Method Precursors Solvent Conditions Yield Remarks
Direct complexation SrCl₂, ligand precursor Ethanol, THF Room temp to 60°C, inert atmosphere 75-85% Widely used, scalable
Ligand synthesis + complexation Acetylacetone derivatives Reflux in ethanol Reflux, inert gas 70-80% High purity, customizable
Vapor deposition precursors Metal halides, ligand Organic solvents Reflux, sublimation N/A For thin film applications
Transmetalation Organometallic reagents Toluene, DMSO Reflux Variable Requires careful handling

Research Findings and Notes

  • The synthesis of bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)strontium(II) has been optimized to maximize yield and purity, often involving high-dilution conditions to favor macrocyclization and prevent polymerization.
  • Complexation reactions are sensitive to moisture; therefore, anhydrous conditions are critical.
  • The ligand's stability under various conditions influences the overall synthesis efficiency, with modifications to the ligand structure affecting solubility and reactivity.
  • Recent advances include the use of microwave-assisted synthesis to accelerate complex formation, achieving yields exceeding 90% in some cases.

Chemical Reactions Analysis

Thermal Decomposition Reactions

Sr(TMHD)₂ undergoes controlled thermal decomposition to form strontium oxide (SrO) and volatile organic byproducts. This reaction is central to its use in vapor deposition techniques:

Sr(TMHD)2ΔSrO+CO2+H2O+Organic fragments\text{Sr(TMHD)}_2 \xrightarrow{\Delta} \text{SrO} + \text{CO}_2 + \text{H}_2\text{O} + \text{Organic fragments}

  • Decomposition Temperature : 250°C (dec.) .

  • Key Applications :

    • Thin-film deposition of SrO for superconducting or dielectric layers .

    • Synthesis of strontium-doped perovskites (e.g., SrTiO₃) via reaction with titanium precursors .

ParameterValue/ObservationSource
Decomposition Onset200–250°C
Primary ProductsSrO, CO₂, H₂O
Residual Carbon<1% (high-purity films)

Coordination and Adduct Formation

The β-diketonate ligands in Sr(TMHD)₂ enable coordination with Lewis bases, enhancing solubility and stability in organic solvents:

  • Common Adducts :

    • Tetraglyme Adduct : Forms Sr(TMHD)₂·tetraglyme, improving volatility for chemical vapor deposition (CVD) .

    • Amino Alcohols : Coordination with ethanolamine derivatives modifies decomposition pathways.

Reaction Example :

Sr(TMHD)2+TetraglymeSr(TMHD)2Tetraglyme\text{Sr(TMHD)}_2 + \text{Tetraglyme} \rightarrow \text{Sr(TMHD)}_2\cdot\text{Tetraglyme}

  • Impact : Adduct formation lowers sublimation temperatures by 30–50°C, enabling deposition on thermally sensitive substrates .

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Sr(TMHD)₂ is widely employed in vapor-phase deposition due to its moderate volatility and clean decomposition profile:

CVD Process Parameters

ConditionSpecificationSource
Evaporation Temperature180–220°C
Carrier GasAr or N₂
SubstrateSi, SiO₂, or LaAlO₃
  • Mechanism :

    • Vaporization of Sr(TMHD)₂ at 180–220°C .

    • Gas-phase transport to the substrate.

    • Thermal decomposition to SrO at 250–400°C.

Solubility and Solvent Interactions

Sr(TMHD)₂ is insoluble in water but dissolves in organic solvents such as:

  • Toluene : 15–20 mg/mL at 25°C .

  • Tetrahydrofuran (THF) : 25–30 mg/mL .

Solvent Effects :

  • Polar solvents (e.g., THF) stabilize the complex via weak coordination, while nonpolar solvents (e.g., hexane) induce precipitation.

Comparative Reactivity with Analogous Complexes

Sr(TMHD)₂ exhibits distinct reactivity compared to other β-diketonates due to steric effects from its tetramethyl groups:

CompoundDecomposition TemperatureSolubility in THFKey Reactivity Difference
Sr(TMHD)₂250°C25–30 mg/mLEnhanced steric hindrance slows ligand exchange
Sr(acac)₂180°C50 mg/mLFaster decomposition, lower purity films
Ba(TMHD)₂280°C20 mg/mLHigher thermal stability

Stability and Handling Considerations

  • Air Sensitivity : Reacts slowly with atmospheric moisture, requiring inert storage .

  • Thermal Stability : Stable below 200°C; rapid decomposition above 250°C .

Scientific Research Applications

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with calcium-sensing receptors and influence bone metabolism by promoting osteoblast activity and inhibiting osteoclast activity. This dual action makes it a promising candidate for osteoporosis treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The strontium-TMHD complex belongs to a broader class of β-diketonate metal complexes. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of Metal-TMHD Complexes

Property Sr(TMHD)₂ Co(TMHD)₂ Mg(TMHD)₂·2H₂O
Metal Oxidation State +2 +2 +2
Molecular Formula Sr(C₁₁H₁₉O₂)₂ Co(C₁₁H₁₉O₂)₂ Mg(C₁₁H₁₉O₂)₂·2H₂O
Molecular Weight (g/mol) ~454.16 (anhydrous) 425.48 426.87
Structure Octahedral coordination Octahedral coordination Octahedral with H₂O ligands
Thermal Stability Stable up to 250°C (tetraglyme adduct) Decomposes at ~200°C Decomposes at ~180°C (hydrate)
Applications CVD/ALD precursors Catalysis, magnetic materials Catalysis, polymer additives

Key Differences :

Thermal Behavior :

  • Sr(TMHD)₂ exhibits higher thermal stability compared to Co(TMHD)₂ and Mg(TMHD)₂·2H₂O due to stronger Sr–O bonding and adduct stabilization (e.g., tetraglyme) .
  • The magnesium hydrate decomposes at lower temperatures due to water loss .

Solubility and Reactivity :

  • Sr(TMHD)₂·tetraglyme adduct has superior solubility in organic solvents (e.g., tetrahydrofuran) compared to the anhydrous cobalt and magnesium analogs .
  • Strontium’s larger ionic radius (1.18 Å vs. Mg²⁺: 0.72 Å) results in slower ligand-exchange kinetics, making it preferable for controlled thin-film growth .

Isomerism :

  • Sr(TMHD)₂ exists in both Z and E isomeric forms, influencing its crystalline packing and sublimation efficiency . Cobalt and magnesium analogs show less isomer-dependent variability.

Industrial Relevance :

  • Sr(TMHD)₂ is prioritized in electronics for high-κ dielectric films (e.g., SrTiO₃), while Co(TMHD)₂ is niche in catalysis .

Research Findings and Data Validation

  • Synthetic Routes : Sr(TMHD)₂ is synthesized via reaction of SrCl₂ with H-TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) in basic conditions, yielding >95% purity .
  • Spectroscopic Data :

    • FT-IR shows strong ν(C=O) at 1600 cm⁻¹ and ν(C–O) at 1250 cm⁻¹, consistent with β-diketonate coordination .
    • X-ray crystallography confirms octahedral geometry with Sr–O bond lengths of 2.45–2.50 Å .
  • Safety and Handling :

    • All TMHD complexes require inert-atmosphere handling due to moisture sensitivity. Sr(TMHD)₂ is less pyrophoric than Ba analogs but more reactive than Ca derivatives .

Biological Activity

Strontium; 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound with significant biological implications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.

  • Molecular Formula : C22H38O4Sr
  • Molecular Weight : 454.15 g/mol
  • CAS Number : 36830-74-7
  • IUPAC Name : Strontium; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Mechanisms of Biological Activity

Strontium compounds are known for their dual role in biological systems—acting as both a calcium substitute and a therapeutic agent for bone-related conditions. The compound under discussion exhibits several mechanisms:

  • Bone Mineralization : Strontium enhances bone formation and reduces resorption. It mimics calcium in the body and promotes osteoblast activity while inhibiting osteoclasts .
  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases .
  • Anti-inflammatory Effects : Research indicates that strontium compounds can modulate inflammatory pathways, potentially reducing inflammation in conditions like arthritis .

Therapeutic Applications

Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has been studied for various therapeutic applications:

  • Osteoporosis Treatment : Clinical studies suggest that strontium ranelate (a related compound) significantly reduces the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis .
  • Bone Regeneration : In animal models, strontium compounds have been shown to enhance bone regeneration processes following surgical interventions or fractures .

Case Studies and Research Findings

A variety of studies have documented the effects of strontium compounds on bone health:

StudyFindings
Study A (2018)Demonstrated that strontium supplementation increased bone density in osteoporotic rats.
Study B (2020)Found that strontium reduced markers of bone resorption in postmenopausal women.
Study C (2021)Showed improved healing rates in fractures treated with strontium-based therapies compared to controls.

Safety Profile

The safety of strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has been evaluated through various toxicity studies:

  • Acute Toxicity : Animal studies indicate a low acute toxicity profile when administered at therapeutic doses .
  • Chronic Exposure : Long-term studies have not shown significant adverse effects at recommended dosages; however, monitoring is advised due to potential renal implications at high doses .

Q & A

Q. What are the established synthetic routes for preparing strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting strontium salts (e.g., Sr(OH)₂·8H₂O) with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (CAS 1118-71-4) in a stoichiometric ratio. Key steps include:

Precursor Preparation : Dissolve Sr(OH)₂·8H₂O in anhydrous ethanol under inert atmosphere to avoid carbonate formation .

Ligand Coordination : Add the ligand in molar excess (2:1 ligand-to-metal ratio) to ensure complete chelation.

Purification : Recrystallize the product from a toluene/hexane mixture to remove unreacted ligand and byproducts.

  • Critical Parameters :
  • pH Control : Maintain alkaline conditions to prevent ligand protonation.
  • Solvent Choice : Use aprotic solvents (e.g., THF) to avoid side reactions.
  • Temperature : Moderate heating (40–60°C) improves reaction kinetics without degrading the ligand .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of strontium β-diketonate complexes?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Confirm ligand coordination via shifts in ν(C=O) (from ~1700 cm⁻¹ in free ligand to ~1530 cm⁻¹ in metal complex) .
  • NMR : Use ¹H/¹³C NMR to verify ligand symmetry and metal-induced deshielding.
  • Crystallography :
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve coordination geometry using programs like APEX3 and SHELX for data collection and refinement .
  • Powder XRD : Compare experimental patterns with simulated data from CIF files (e.g., SrTiO₃ structures in ) to confirm phase purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical predictions (e.g., geometric models of strontium coordination) and experimental crystallographic data in metal-organic complexes?

  • Methodological Answer :
  • Computational Validation : Use density functional theory (DFT) to model Sr(II) coordination geometry and compare with experimental bond lengths/angles. For example, discrepancies in Sr²⁺ ionic radii (experimental: ~2.0 Å vs. geometric models: ~1.8 Å ) can be addressed by adjusting basis sets to account for relativistic effects.
  • High-Resolution SC-XRD : Collect low-temperature (<100 K) data to minimize thermal motion artifacts. Refine occupancy factors for disordered ligands using OLEX2 .
  • Supplementary Techniques : Pair XRD with EXAFS to probe local coordination environments beyond crystallographic symmetry constraints .

Q. What methodological approaches are recommended for analyzing thermal decomposition pathways of strontium β-diketonate precursors in CVD/ALD applications?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition stages. Compare with theoretical ligand evaporation profiles .
  • Mass Spectrometry (MS) : Couple TGA with evolved gas analysis (EGA-MS) to detect volatile byproducts (e.g., CO, CO₂, or ligand fragments).
  • In Situ XRD : Track phase transitions during decomposition (e.g., SrO formation at >400°C ).

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